molecular formula C14H13N5S B2984787 4-[2-(4-Toluidino)-1,3-thiazol-5-yl]-2-pyrimidinamine CAS No. 1210841-91-0

4-[2-(4-Toluidino)-1,3-thiazol-5-yl]-2-pyrimidinamine

Cat. No.: B2984787
CAS No.: 1210841-91-0
M. Wt: 283.35
InChI Key: WMFYEUMPGIBRBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of new 3-(4-(p-toluidino)thiazol-2-yl)-2-phenylthiazolidin-4-one derivatives were synthesized from novel schiff base of 2-((4-(p-toluidino)thiazol-2-ylimino)methyl)phenol with thioglycolic acid in the presence of anhydrous zinc chloride . The chemical structures of these compounds were confirmed by various physic-chemical methods .

Scientific Research Applications

Cyclin-Dependent Kinase Inhibition

Research on 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives, including compounds structurally related to 4-[2-(4-Toluidino)-1,3-thiazol-5-yl]-2-pyrimidinamine, reveals their potent inhibitory effects on cyclin-dependent kinase-2 (CDK2). These compounds, identified through virtual screening and optimized through structure-activity relationships (SARs) and X-ray crystallography, have shown significant potency in inhibiting CDK2, a crucial enzyme in cell cycle regulation. The inhibition of CDK2 and CDK9 by these compounds correlates with antiproliferative and proapoptotic effects in cellular models, indicating their potential in cancer therapy (Wang et al., 2004).

Structural Insights and Drug Design

The structural analysis and synthesis of thiazolo[4,5-d]pyrimidines and their derivatives have been extensively studied due to their structural resemblance to purines and their significance in medicinal chemistry. These compounds have been developed and utilized to design novel therapeutics across a broad range of pharmacological activities. The structural insights gained from these studies aid in the rational design of new drugs with enhanced efficacy and specificity (Kuppast & Fahmy, 2016).

Plant Growth Regulation

Interestingly, derivatives of pyrimidine, such as this compound, have been explored for their role in plant growth regulation. These compounds, acting as plant growth retardants, provide valuable insights into the regulation of terpenoid metabolism in plants, showing relationships to cell division, cell elongation, and senescence. This application demonstrates the compound's potential beyond pharmaceuticals, extending to agriculture and horticulture (Grossmann, 1990).

Properties

IUPAC Name

5-(2-aminopyrimidin-4-yl)-N-(4-methylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5S/c1-9-2-4-10(5-3-9)18-14-17-8-12(20-14)11-6-7-16-13(15)19-11/h2-8H,1H3,(H,17,18)(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFYEUMPGIBRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC=C(S2)C3=NC(=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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